(Difluoromethyl)benzene

Medicinal Chemistry Bioisostere Design Hydrogen-Bond Acidity

(Difluoromethyl)benzene (CAS 455-31-2), also known as benzal fluoride or α,α-difluorotoluene, is a fluorinated aromatic building block bearing a geminal difluoromethyl (-CF₂H) substituent directly attached to a phenyl ring. This compound sits within a gradient of benzylic fluorination spanning monofluoromethylbenzene (C₆H₅CH₂F), difluoromethylbenzene (C₆H₅CF₂H), and trifluoromethylbenzene (C₆H₅CF₃), each exhibiting systematically distinct electronic, lipophilic, and hydrogen-bonding properties.

Molecular Formula C7H6F2
Molecular Weight 128.12 g/mol
CAS No. 455-31-2
Cat. No. B1298653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Difluoromethyl)benzene
CAS455-31-2
Molecular FormulaC7H6F2
Molecular Weight128.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(F)F
InChIInChI=1S/C7H6F2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
InChIKeyJDZLOJYSBBLXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Difluoromethyl)benzene (CAS 455-31-2): Physicochemical Profile and Comparator Landscape for Informed Procurement


(Difluoromethyl)benzene (CAS 455-31-2), also known as benzal fluoride or α,α-difluorotoluene, is a fluorinated aromatic building block bearing a geminal difluoromethyl (-CF₂H) substituent directly attached to a phenyl ring [1]. This compound sits within a gradient of benzylic fluorination spanning monofluoromethylbenzene (C₆H₅CH₂F), difluoromethylbenzene (C₆H₅CF₂H), and trifluoromethylbenzene (C₆H₅CF₃), each exhibiting systematically distinct electronic, lipophilic, and hydrogen-bonding properties [2]. With a molecular formula C₇H₆F₂, molecular weight 128.12 g/mol, experimental boiling point range 133–140 °C, density 1.091–1.138 g/cm³ at 25 °C, and calculated logP of 2.62, (difluoromethyl)benzene occupies a narrow but functionally critical property window that its nearest analogs cannot simultaneously replicate [1].

Why Trifluoromethylbenzene or Monofluoromethylbenzene Cannot Substitute (Difluoromethyl)benzene in Structure-Driven Applications


Although (difluoromethyl)benzene, (trifluoromethyl)benzene, and (monofluoromethyl)benzene differ by only one fluorine atom per step, the accumulated change produces a qualitative discontinuity in function. The -CF₂H group possesses a moderately acidic proton (pKa ~26–28 in DMSO) capable of acting as a directional hydrogen-bond donor with Abraham acidity parameters A = 0.085–0.126, comparable to thiophenol and aniline [1]. In contrast, the -CF₃ group is entirely non-polar and hydrogen-bond inert, while the -CH₂F group is a far weaker hydrogen-bond donor with higher conformational flexibility [1][2]. These differences translate into divergent metabolic stability, target-binding geometry, and pharmacokinetic profiles in drug and agrochemical candidates, meaning that generic substitution among these in-class compounds will alter—and frequently defeat—the structure-activity relationship for which the specific fluorination pattern was designed [3].

(Difluoromethyl)benzene (CAS 455-31-2): Quantified Differentiation Evidence Versus Closest Comparators


Hydrogen-Bond Donor Capacity: -CF₂H Enables Directional H-Bonding Absent in -CF₃

The difluoromethyl group (-CF₂H) of (difluoromethyl)benzene acts as a measurable hydrogen-bond donor, whereas the trifluoromethyl group (-CF₃) of (trifluoromethyl)benzene is a non-polar, hydrogen-bond-inert moiety [1]. Using Abraham's solute ¹H NMR methodology, the hydrogen-bond acidity parameter A for aromatic -CF₂H ranges from 0.085 to 0.126, placing it on a scale similar to thiophenol (PhSH, A ≈ 0.09–0.12), aniline (PhNH₂, A ≈ 0.10–0.12), and amine groups, but distinctly weaker than hydroxyl (ROH, A ≈ 0.33–0.60) [1]. The -CF₃ group has an A parameter of essentially zero, providing no hydrogen-bond donor capacity [1][2]. This difference is not merely quantitative but qualitative: the -CF₂H proton can engage in directional CF₂–H···O interactions crystallographically confirmed in small-molecule structures, making it a recognized bioisostere for hydroxyl and thiol groups in drug design [2].

Medicinal Chemistry Bioisostere Design Hydrogen-Bond Acidity

Lipophilicity Modulation: CF₂H Offers Finer logP Control Than CF₃

The lipophilicity shift imparted by replacing a methyl group (-CH₃) with -CF₂H, measured as ΔlogP(octanol-water), spans a relatively narrow and tunable range of -0.1 to +0.4, as determined experimentally across a series of difluoromethyl anisoles and thioanisoles [1]. In contrast, the -CF₃ group typically increases logP by approximately +1.0 to +1.5 relative to -CH₃, a far larger and often detrimental lipophilicity boost [2]. For the unsubstituted parent compounds, (difluoromethyl)benzene has a measured/calculated logP of 2.62, compared to (trifluoromethyl)benzene at logP ≈ 2.71 and (monofluoromethyl)benzene (benzyl fluoride) at logP ≈ 2.10 [3]. This positions (difluoromethyl)benzene at an intermediate lipophilicity between its mono- and tri-fluorinated counterparts, with the added advantage that the -CF₂H logP contribution is strongly dependent on the electronic character of the attached aromatic ring (linear correlation with Hammett σ constants), providing a predictable handle for fine-tuning [1].

Physicochemical Profiling logP Tuning ADME Optimization

Electrochemical Oxidation Potential and Fluorination Site-Selectivity Divergence

Under identical electrochemical fluorination conditions (Et₄NF·mHF, platinum anode, 1.9–2.7 V vs Ag/Ag⁺), (difluoromethyl)benzene exhibits a fundamentally different fluorination selectivity compared to its monofluorinated precursor [1]. The oxidation potentials measured by cyclic voltammetry for the series are: toluene Ep = 1.80 V, (monofluoromethyl)benzene Ep = 2.04 V, and (difluoromethyl)benzene Ep = 2.24 V, demonstrating a stepwise increase of approximately 0.20–0.24 V per additional fluorine atom on the side-chain [1]. Critically, the anodic fluorination of (monofluoromethyl)benzene proceeds competitively on both the side-chain (forming difluoromethylbenzene) and the benzene ring (forming ring-fluorinated monofluoromethylbenzenes). In contrast, (difluoromethyl)benzene undergoes exclusive benzene-ring fluorination, yielding three regioisomeric difluoromethyl-fluorobenzenes (ortho, meta, para) with no further side-chain oxidation [1]. This divergent selectivity is attributed to the increasing difficulty of proton elimination from the progressively fluorinated methyl group in the radical-cation intermediate [1].

Electrochemical Fluorination Oxidation Potential Site-Selectivity

Divergent Radical Reactivity: Nucleophilic ·CF₂H vs. Electrophilic ·CF₃

The radical derived from the difluoromethyl group (·CF₂H) exhibits nucleophilic character, whereas the radical from the trifluoromethyl group (·CF₃) is decidedly electrophilic [1]. This distinction has been empirically observed in radical substitution reactions with heterocycles, where ·CF₂H adds to electron-deficient positions with regioselectivity patterns analogous to alkyl radicals, while ·CF₃ preferentially attacks electron-rich sites [1]. A computational model published in 2024 explains that the orbital energy of the singly occupied molecular orbital (SOMO) in ·CF₂H is significantly higher than in ·CF₃, making ·CF₂H a better electron donor (nucleophilic radical) [1]. This reactivity inversion occurs sharply at the CF₂H/CF₃ boundary: one and two fluorine substitutions on the methyl radical have relatively small effects, but the third fluorine produces a large, discontinuous change [1].

Radical Chemistry Regioselectivity C–H Functionalization

Physicochemical Property Differentiation: Boiling Point, Density, and Phase Behavior

The physical properties of (difluoromethyl)benzene differentiate it from its closest comparators in ways that affect distillation-based purification, solvent selection, and formulation. The boiling point of (difluoromethyl)benzene (133–140 °C, with most vendors reporting ~135 °C) is 31–33 °C higher than (trifluoromethyl)benzene (102–104 °C) and 50–51 °C higher than fluorobenzene (84–85 °C) [1][2]. Its density (1.091–1.138 g/cm³) is lower than (trifluoromethyl)benzene (1.1886–1.19 g/cm³) but higher than fluorobenzene (1.024 g/cm³) and (monofluoromethyl)benzene (~0.99 g/cm³) [1][2]. These differences, while seemingly modest, are practically consequential: the higher boiling point of (difluoromethyl)benzene enables its separation from lower-boiling fluorinated impurities via fractional distillation, and its intermediate density affects phase behavior in biphasic reaction mixtures [1].

Physicochemical Properties Purification Formulation

Synthetic Accessibility: Room-Temperature Deoxofluorination Route to (Difluoromethyl)benzene Derivatives

A contemporary room-temperature, solvent-free deoxofluorination method using XtalFluor-E provides direct access to (difluoromethyl)benzene and its derivatives from the corresponding aromatic aldehydes [1]. This transformation operates under highly concentrated (neat) conditions at ambient temperature and delivers isolated yields ranging from 21% to 87% across a broad substrate scope [1]. This methodology contrasts with traditional routes to (trifluoromethyl)benzene, which typically require high-pressure reactors and anhydrous HF at elevated temperatures (80–104 °C, 1.67–1.77 MPa) for the Swarts reaction of ω,ω,ω-trichlorotoluene with HF [2]. The XtalFluor-E route avoids the generation of free HF during the reaction, permits the use of standard glassware, and produces fewer elimination side-products compared to DAST or Deoxo-Fluor reagents, making it a safer and more operationally accessible entry point for laboratory-scale procurement or in-house synthesis [1].

Deoxofluorination XtalFluor-E Green Chemistry

(Difluoromethyl)benzene (CAS 455-31-2): Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Bioisosteric Replacement of Hydroxyl, Thiol, or Amine Groups with a Lipophilic Hydrogen-Bond Donor

When a drug candidate's hydroxyl, thiol, or amine group confers favorable target binding but unfavorable pharmacokinetics (e.g., rapid glucuronidation, poor membrane permeability), (difluoromethyl)benzene serves as a key synthetic precursor for installing the -CF₂H bioisostere. As demonstrated by Zafrani et al., aromatic -CF₂H provides hydrogen-bond acidity (A = 0.085–0.126) comparable to thiophenol and aniline while maintaining moderate lipophilicity (ΔlogP -0.1 to +0.4 vs. -CH₃) [1]. This enables retention of key hydrogen-bond interactions with the target protein while improving metabolic stability and membrane penetration—properties that the non-hydrogen-bonding -CF₃ group cannot deliver [1]. (Difluoromethyl)benzene is the fundamental C₆H₅CF₂H building block for constructing more elaborate drug-like molecules incorporating this pharmacophore.

Agrochemical R&D: Moderate logP Tuning for Optimized Environmental Fate and Target-Site Penetration

In pesticide and herbicide design, the difluoromethyl group is preferred over trifluoromethyl when the goal is moderate rather than drastic modulation of metabolic stability, lipophilicity, and bioavailability [2]. Zhang et al. (2024) reviewed the application of difluoromethyl isosteres in pesticide active molecules and concluded that -CF₂H 'usually moderately regulates the metabolic stability, lipophilicity, bioavailability, and binding affinity of compounds,' in contrast to the 'drastic changes brought by trifluoromethyl' [2]. (Difluoromethyl)benzene is the foundational aromatic intermediate for constructing difluoromethyl-substituted sulfonylurea herbicides, wherein the difluoromethyl-benzenesulfonamide moiety contributes to wheat selectivity [3]. Procurement of (difluoromethyl)benzene rather than (trifluoromethyl)benzene is indicated when the development candidate requires a finely tuned logP window to balance soil mobility, leaf cuticle penetration, and non-target organism safety.

Electrochemical Synthesis: Substrate for Selective Ring-Fluorination to Difluoromethyl-Fluorobenzenes

As established by Momota et al., (difluoromethyl)benzene is the uniquely selective substrate for electrochemical ring-fluorination yielding ortho-, meta-, and para-difluoromethyl-fluorobenzenes without competing side-chain oxidation [4]. Its oxidation potential of 2.24 V vs. Ag/Ag⁺ places it above the threshold for side-chain proton elimination, channeling all reactivity to the aromatic ring [4]. This selectivity is not achievable with (monofluoromethyl)benzene, which produces intractable mixtures of side-chain and ring-fluorinated products [4]. Process R&D teams developing electrochemical routes to multi-fluorinated aromatic building blocks should specify (difluoromethyl)benzene as the starting material to maximize regiochemical control and minimize downstream chromatographic purification costs.

Laboratory-Scale Synthesis: Safe, Ambient-Temperature Access to Difluoromethyl-Containing Compound Libraries

The XtalFluor-E deoxofluorination methodology enables the conversion of commercially available aromatic aldehydes (ArCHO) to the corresponding (difluoromethyl)arenes at room temperature without added solvent, achieving yields of 21–87% [5]. This protocol eliminates the need for high-pressure equipment, anhydrous HF handling, or cryogenic conditions required by legacy methods such as the Swarts reaction or DAST-mediated fluorinations [5]. For medicinal chemistry groups and contract research organizations building fragment libraries or conducting structure-activity relationship explorations around the difluoromethyl pharmacophore, procuring (difluoromethyl)benzene as an authentic analytical standard while simultaneously using the XtalFluor-E route to generate diverse analogs represents a cost-effective, safety-conscious workflow [5].

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